N1-Phenyl vs. N1-(2-Methoxyphenyl) Analog: LogP and Hydrogen-Bond Acceptor Count
The target compound bears an unsubstituted N1-phenyl ring (C₁₈H₁₃BrN₄S; MW 397.3). The closest commercial analog, 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole (C₁₉H₁₅BrN₄OS; MW 427.3), introduces a methoxy group at the ortho position of the N1-aryl ring . This substitution increases the molecular weight by 30 Da, adds one hydrogen-bond acceptor (from 4 to 5), and is predicted to lower logP by approximately 0.6–0.8 units (consensus estimate from fragment-based methods) . For CNS-targeted programs where logP 2–4 is desirable, this shift can move a compound outside the optimal range.
| Evidence Dimension | Predicted logP and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | logP ~4.2 (estimated); H-bond acceptors = 4 |
| Comparator Or Baseline | N1-(2-methoxyphenyl) analog: logP ~3.5 (estimated); H-bond acceptors = 5 |
| Quantified Difference | Δ logP ≈ 0.6–0.8 units; Δ HBA = +1 |
| Conditions | Fragment-based consensus logP prediction (XLogP3, ALogPS, AC logP methods) |
Why This Matters
A logP difference of 0.6–0.8 units corresponds to a ~4–6-fold difference in octanol-water partition coefficient, directly impacting membrane permeability, aqueous solubility, and off-target binding—key factors in selecting a lead scaffold for medicinal chemistry optimization.
